molecular formula C11H15N3OS B11819138 2-(Pyridin-3-yl)tetrahydro-2H-thiopyran-2-carbohydrazide

2-(Pyridin-3-yl)tetrahydro-2H-thiopyran-2-carbohydrazide

Cat. No.: B11819138
M. Wt: 237.32 g/mol
InChI Key: LZHKVNCBTXSVIJ-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)tetrahydro-2H-thiopyran-2-carbohydrazide is a heterocyclic compound that contains a pyridine ring and a thiopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)tetrahydro-2H-thiopyran-2-carbohydrazide typically involves the reaction of pyridine derivatives with thiopyran intermediates. One common method involves the cyclization of 2-halo pyridine derivatives with sulfur-containing reagents under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Scientific Research Applications

2-(Pyridin-3-yl)tetrahydro-2H-thiopyran-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)tetrahydro-2H-thiopyran-2-carbohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine and thiopyran derivatives, such as:

  • 2-(Pyridin-2-yl)tetrahydro-2H-thiopyran-2-carbohydrazide
  • 2-(Pyridin-4-yl)tetrahydro-2H-thiopyran-2-carbohydrazide
  • 2-(Pyridin-3-yl)tetrahydro-2H-thiopyran-2-carboxamide

Uniqueness

What sets 2-(Pyridin-3-yl)tetrahydro-2H-thiopyran-2-carbohydrazide apart is its unique combination of the pyridine and thiopyran rings, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and a broad range of applications in various fields.

Properties

Molecular Formula

C11H15N3OS

Molecular Weight

237.32 g/mol

IUPAC Name

2-pyridin-3-ylthiane-2-carbohydrazide

InChI

InChI=1S/C11H15N3OS/c12-14-10(15)11(5-1-2-7-16-11)9-4-3-6-13-8-9/h3-4,6,8H,1-2,5,7,12H2,(H,14,15)

InChI Key

LZHKVNCBTXSVIJ-UHFFFAOYSA-N

Canonical SMILES

C1CCSC(C1)(C2=CN=CC=C2)C(=O)NN

Origin of Product

United States

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